Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC10293480
Molecular Formula: C27H32N2O5S
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H32N2O5S |
|---|---|
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | ethyl 2-(adamantane-1-carbonylamino)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C27H32N2O5S/c1-4-34-25(31)21-15(2)22(23(30)28-19-7-5-6-8-20(19)33-3)35-24(21)29-26(32)27-12-16-9-17(13-27)11-18(10-16)14-27/h5-8,16-18H,4,9-14H2,1-3H3,(H,28,30)(H,29,32) |
| Standard InChI Key | SNMYHHLEXGMFDX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C34CC5CC(C3)CC(C5)C4 |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Introduction
Structural Composition and Molecular Characteristics
Core Structural Components
The compound’s architecture integrates three primary motifs:
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Adamantane moiety: A diamondoid hydrocarbon known for exceptional thermal stability and lipophilicity, often used to enhance drug bioavailability .
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Thiophene ring: A sulfur-containing heterocycle capable of π-π stacking and electrophilic substitution, common in bioactive molecules.
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Functionalized substituents:
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Ethyl carboxylate at position 3
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Adamantane-1-amido group at position 2
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2-Methoxyphenyl carbamoyl at position 5
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Methyl group at position 4.
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These groups collectively influence solubility, reactivity, and target affinity.
Molecular Data and Stereochemistry
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | Ethyl 2-(adamantane-1-carbonylamino)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C34CC5CC(C3)CC(C5)C4 |
| InChI Key | SNMYHHLEXGMFDX-UHFFFAOYSA-N |
| PubChem CID | 2891586 |
The adamantane group’s stereochemical rigidity restricts conformational flexibility, potentially favoring selective binding to biological targets .
Synthetic Pathways and Methodological Considerations
Hypothetical Synthesis Routes
While no published synthesis exists for this compound, analogous adamantane-thiophene hybrids suggest feasible strategies:
Route 1: Sequential Functionalization of Thiophene
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Thiophene core assembly: Friedel-Crafts acylation to introduce the methyl group at position 4.
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Carbamoylation: Reaction with 2-methoxyphenyl isocyanate to install the carbamoyl group at position 5 .
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Amidation: Coupling adamantane-1-carbonyl chloride to the amino group at position 2 .
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Esterification: Ethanol treatment under acidic conditions to form the ethyl carboxylate.
Route 2: Modular Coupling Approach
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Pre-functionalized adamantane: Synthesize adamantane-1-carboxamide separately.
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Thiophene intermediate: Prepare 4-methyl-5-[(2-methoxyphenyl)carbamoyl]thiophene-3-carboxylic acid.
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Convergent coupling: Use peptide coupling agents (e.g., HATU) to link components, followed by esterification .
Challenges in Synthesis
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Steric hindrance: Adamantane’s bulk may slow amidation at position 2, requiring elevated temperatures or catalysts .
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Regioselectivity: Ensuring correct substitution on the thiophene ring necessitates protecting group strategies .
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Purification: High lipophilicity complicates chromatographic separation, suggesting alternative methods like crystallization.
Reactivity and Functional Group Transformations
Hydrolytic Reactions
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Ethyl carboxylate: Saponification yields the carboxylic acid, enhancing water solubility ().
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Carbamoyl groups: Acidic hydrolysis cleaves the 2-methoxyphenyl carbamoyl to an amine and carboxylic acid.
Electrophilic Substitution on Thiophene
The electron-rich thiophene undergoes:
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Nitration: At position 5 (meta to methyl group) using .
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Halogenation: Bromine addition at position 4 if methyl group is deactivated .
Adamantane Modifications
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Oxidation: Adamantane’s bridgehead positions resist oxidation, preserving structural integrity under most conditions .
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Functionalization: Radical bromination at bridgehead carbons enables further derivatization .
Comparative Analysis with Structural Analogs
Research Gaps and Future Directions
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Synthetic optimization: Develop catalytic methods to reduce step count and improve yields .
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In vitro profiling: Screen against viral, bacterial, and cancer cell lines to identify lead indications.
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ADMET studies: Evaluate pharmacokinetics, focusing on blood-brain barrier penetration facilitated by adamantane .
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Materials science applications: Explore use in organic semiconductors due to thiophene’s conductive properties.
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